molecular formula C12H11N3O2 B12320514 1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone

1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone

Cat. No.: B12320514
M. Wt: 229.23 g/mol
InChI Key: OCHHJDFIFUCJCG-BQYQJAHWSA-N
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Description

1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone is a complex organic compound that belongs to the class of benzoimidazopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone typically involves multi-step reactions. One common method includes the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of potassium hydroxide, followed by reaction with 1H-benzimidazol-2-amine . The reaction is often carried out in a green solvent like PEG-400 and butan-1-ol to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. The use of recyclable catalysts, such as Brønsted acidic ionic liquids, and solvent-free conditions are common practices to achieve efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoimidazopyrimidines, which have been studied for their biological activities .

Scientific Research Applications

1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a COX-2 inhibitor, for example, sets it apart from other similar compounds .

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

(3E)-3-(1-hydroxyethylidene)-10,10a-dihydropyrimido[1,2-a]benzimidazol-4-one

InChI

InChI=1S/C12H11N3O2/c1-7(16)8-6-13-12-14-9-4-2-3-5-10(9)15(12)11(8)17/h2-6,12,14,16H,1H3/b8-7+

InChI Key

OCHHJDFIFUCJCG-BQYQJAHWSA-N

Isomeric SMILES

C/C(=C\1/C=NC2NC3=CC=CC=C3N2C1=O)/O

Canonical SMILES

CC(=C1C=NC2NC3=CC=CC=C3N2C1=O)O

Origin of Product

United States

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